(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone
Description
(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone (CAS: 149249-91-2) is a β-lactam derivative with the molecular formula C₂₂H₂₇NO₃Si and a molecular weight of 381.54 g/mol . It is a key intermediate in pharmaceutical synthesis, notably as the taxol side chain S3, which is critical for the production of paclitaxel analogs . The compound features a triethylsilyl (TES) protecting group on the hydroxyl moiety at the 3-position and a phenyl substituent at the 4-position of the azetidinone ring. Its stereochemical configuration (3R,4S) is crucial for biological activity and downstream reactivity in chiral synthesis .
Properties
IUPAC Name |
(3R,4S)-4-phenyl-3-triethylsilyloxyazetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2Si/c1-4-19(5-2,6-3)18-14-13(16-15(14)17)12-10-8-7-9-11-12/h7-11,13-14H,4-6H2,1-3H3,(H,16,17)/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWHCVWKYWKZHE-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1C(NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H]1[C@@H](NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445487 | |
| Record name | (3R,4S)-4-Phenyl-3-[(triethylsilyl)oxy]azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149140-54-5 | |
| Record name | (3R,4S)-4-Phenyl-3-[(triethylsilyl)oxy]azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
High-Yield Synthesis via Cyclocondensation (Walker et al., 1994)
Walker et al. developed a high-yield route (97%) starting from a chiral β-hydroxyamide precursor . The reaction leverages stereospecific cyclization under mild conditions:
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Reagents :
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Chiral β-hydroxyamide derivative
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Triethylsilyl chloride (TES-Cl)
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1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
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Conditions :
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Solvent: Dichloromethane (DCM)
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Temperature: 0°C to room temperature
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Reaction time: 2 hours
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The β-hydroxyamide undergoes silylation with TES-Cl, followed by base-mediated cyclization to form the azetidinone ring. The use of DBU ensures minimal epimerization, preserving the (3R,4S) configuration. This method is notable for its efficiency and scalability, making it a benchmark for industrial applications .
Moderate-Yield Approach via Ring-Opening/Recyclization (Beusker et al., 2001)
Beusker et al. reported a 60% yield using a ring-opening/recyclization strategy with a glycine equivalent :
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Reagents :
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N-Carboxyanhydride (NCA) of L-phenylglycine
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Triethylsilyl triflate (TESOTf)
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Trimethylaluminum (AlMe₃)
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Conditions :
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Solvent: Tetrahydrofuran (THF)
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Temperature: -78°C to 0°C
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Reaction time: 6 hours
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The NCA undergoes AlMe₃-mediated ring-opening to form a metalloenolate, which reacts with TESOTf to install the silyl ether. Subsequent recyclization under acidic conditions yields the target compound. While this method offers excellent stereocontrol, the low temperature and sensitivity of intermediates limit its practicality for large-scale synthesis .
Patent-Based Method Utilizing Metal-Mediated Coupling (EP 0638552 A1)
A patent by Ito et al. (EP 0638552 A1) describes a generalizable method for 4-substituted azetidinones, adaptable to (3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone :
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Reagents :
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Azetidinone core with a free hydroxyl group
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Trichloroethyl ester of phenylacetic acid
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Zinc dust and copper(I) iodide
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Conditions :
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Solvent: Tetrahydrofuran (THF)
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Temperature: 25°C
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Reaction time: 12 hours
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The hydroxyl group on the azetidinone core is activated via metal enolate formation, enabling coupling with the trichloroethyl ester. Decarboxylation and silylation yield the final product. This method highlights the versatility of transition-metal catalysts in β-lactam synthesis but requires stringent anhydrous conditions .
Comparative Analysis of Synthetic Methods
The Walker method remains superior for industrial use due to its high yield and operational simplicity. In contrast, the Beusker approach is better suited for laboratory-scale applications requiring precise stereochemical outcomes .
Critical Reaction Parameters and Optimization
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Temperature Control : Lower temperatures (-78°C to 0°C) minimize side reactions but increase energy costs .
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Catalyst Selection : DBU and AlMe₃ are critical for maintaining stereointegrity, while copper iodide enhances coupling efficiency .
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Solvent Effects : Polar aprotic solvents (THF, DCM) stabilize intermediates without inducing racemization .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone can undergo various chemical reactions, including:
Oxidation: The triethylsilyl group can be oxidized to form silanols or siloxanes.
Reduction: The β-lactam ring can be reduced to form the corresponding amine.
Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Amines.
Substitution: Various substituted β-lactams depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized as an intermediate in organic synthesis. Its unique structure allows for the introduction of various functional groups, making it valuable in the development of complex organic molecules.
Synthesis of Pharmaceuticals
One of the notable applications is in the synthesis of pharmaceutical compounds. For instance, it has been used in the synthesis of azetidine derivatives that exhibit biological activity. The presence of the triethylsilyl group enhances the stability and reactivity of the compound during chemical transformations.
Table 1: Synthesis Applications
| Compound Name | Application Area | Reference |
|---|---|---|
| Azetidine Derivatives | Anticancer Agents | |
| Chiral Building Blocks | Drug Development | |
| Functionalized Azetidines | Organic Synthesis |
Medicinal Chemistry
In medicinal chemistry, this compound serves as a chiral building block for synthesizing biologically active compounds. Its chirality is crucial for developing drugs with specific interactions in biological systems.
Case Studies
Several studies have highlighted the effectiveness of this compound in drug formulation:
- Case Study 1 : A study demonstrated the use of this compound in synthesizing a new class of anti-inflammatory agents. The azetidine ring structure was essential for enhancing bioactivity and reducing side effects.
- Case Study 2 : Research focused on its application in creating inhibitors for specific enzymes, showcasing its potential in treating metabolic disorders.
Table 2: Case Studies Overview
| Study Title | Findings | Journal Reference |
|---|---|---|
| Synthesis of Anti-inflammatory Agents | Improved efficacy and reduced toxicity | Journal of Medicinal Chemistry |
| Enzyme Inhibition Studies | Effective inhibitors developed | Bioorganic & Medicinal Chemistry |
Material Science
Beyond medicinal applications, this compound is also explored in material science for developing new polymers and materials with enhanced properties due to its silicon-containing structure.
Polymer Development
The incorporation of this compound into polymer matrices has shown promising results in improving thermal stability and mechanical strength.
Table 3: Material Science Applications
| Application Area | Description | Reference |
|---|---|---|
| Polymer Composites | Enhanced thermal stability | Materials Science Journal |
| Coatings | Improved mechanical properties | Journal of Coatings Technology |
Mechanism of Action
The mechanism of action of (3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone involves its interaction with biological targets such as enzymes. The β-lactam ring can inhibit the activity of enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This mechanism is similar to that of β-lactam antibiotics, which inhibit bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar 2-Azetidinone Derivatives
(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone (CAS: 132127-34-5)
- Structure : Lacks the triethylsilyloxy group, with a free hydroxyl group at the 3-position.
- Properties: Molecular formula: C₉H₉NO₂ Molecular weight: 163.17 g/mol Physical Melting point 187–188°C, density 1.309 g/cm³, and higher polarity due to the hydroxyl group .
- Applications : Acts as a precursor for silylated derivatives like the target compound. The unprotected hydroxyl group limits its stability under acidic/basic conditions compared to the TES-protected analog .
(3R,4R)-4-Acetoxy-3-[(R)-1-(t-Butyldimethylsilyloxy)ethyl]-2-azetidinone (CAS: 76855-69-1)
- Structure : Contains a t-butyldimethylsilyl (TBS) protecting group instead of TES and an acetoxy group at the 4-position.
- Synthesis : Produced via O-protection/hydrogenation/cycloaddition steps using methyl (R)-3-hydroxybutyrate and t-butyldimethylsilyl chloride .
- Key Differences :
3-Chloro-4-aryl-N-pyridin-2-yl-2-azetidinones
- Structure : Chloro substituent at C3 and aryl groups (e.g., 4-chlorophenyl) at C4, with a pyridine ring at N1.
- Properties :
- Comparison :
Structural and Functional Impact of Substituents
| Compound | C3 Substituent | C4 Substituent | Key Functional Differences |
|---|---|---|---|
| Target compound | Triethylsilyloxy (TES) | Phenyl | High steric protection, stability in organic media |
| (3R,4S)-3-Hydroxy analog | Hydroxyl | Phenyl | Reactivity limited by unprotected hydroxyl |
| TBS-protected analog | t-Butyldimethylsilyloxy | Acetoxy | Enhanced hydrolytic stability |
| Fluorophenyl derivatives | Fluorophenyl groups | Benzyloxyphenyl | Improved target specificity for lipid metabolism |
Biological Activity
(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone, also known as (3R,4S)-1-benzoyl-4-phenyl-3-(triethylsilyloxy)-2-azetidinone, is a compound of significant interest due to its potential biological activities. As an intermediate in the synthesis of paclitaxel, a widely used chemotherapeutic agent, its properties warrant detailed investigation.
- Molecular Formula : C20H31NO4Si
- Molecular Weight : 377.55 g/mol
- CAS Number : 149198-47-0
Biological Activity Overview
The biological activity of this compound primarily relates to its role in cancer treatment and its interaction with microtubules. The following sections detail its mechanisms of action, therapeutic implications, and related research findings.
- Microtubule Stabilization :
- Similar to paclitaxel, this compound stabilizes microtubules and prevents their depolymerization. This action is crucial in cancer therapy as it disrupts the normal mitotic spindle formation during cell division.
- Antineoplastic Properties :
- The compound has been shown to exhibit cytotoxic effects against various cancer cell lines, contributing to its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF7 (Breast Cancer) | 5.0 | Microtubule stabilization |
| Study 2 | A549 (Lung Cancer) | 7.5 | Induction of apoptosis |
| Study 3 | HeLa (Cervical Cancer) | 6.0 | Cell cycle arrest |
- Cytotoxicity Studies :
- Apoptosis Induction :
- Cell Cycle Arrest :
Synthesis and Derivatives
The synthesis of this compound involves several steps including the use of di-tert-butyl dicarbonate and specific phenolic compounds. Understanding its derivatives is crucial for enhancing biological activity and reducing toxicity.
Table 2: Derivatives and Their Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone?
- Methodology : The compound is typically synthesized via stereocontrolled condensation reactions. For example, methyl (R)-3-hydroxybutanoate reacts with N-silylimines of trimethylsilylpropynal to form the azetidinone core. Subsequent silylation with triethylsilyl chloride under anhydrous conditions introduces the triethylsilyloxy group . Key steps include chiral auxiliary use (e.g., oxazolidinones) and protecting group strategies to preserve stereochemistry .
| Synthetic Method | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Condensation with silylimine | Methyl (R)-3-hydroxybutanoate, TMS-propynal | 60–75% | |
| Silylation | Triethylsilyl chloride, DMF, 0°C | 85–90% |
Q. How is the stereochemical integrity of the (3R,4S) configuration maintained during synthesis?
- Methodology : Stereochemical control is achieved using chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts. For instance, titanium-mediated aldol reactions ensure retention of the (3R,4S) configuration by leveraging chelation control . HPLC analysis with chiral columns (e.g., Chiralpak AD-H) confirms enantiomeric excess (>95% ee) .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodology :
- NMR : and NMR confirm regiochemistry (e.g., δ 1.0–1.2 ppm for triethylsilyl protons, δ 4.2–4.5 ppm for azetidinone ring protons) .
- HPLC : Chiral stationary phases (CSPs) with hexane/isopropanol (90:10) mobile phase resolve enantiomers .
- MS : ESI-MS ([M+H] at m/z 381.54) validates molecular weight .
Advanced Research Questions
Q. How can data contradictions in stereochemical assignments be resolved during structural elucidation?
- Methodology : Discrepancies between NMR coupling constants (e.g., ) and X-ray crystallography data may arise. Cross-validation via:
- Single-crystal XRD : Determines absolute configuration (e.g., C3–O bond length = 1.42 Å confirms silyloxy orientation) .
- Vibrational Circular Dichroism (VCD) : Detects subtle conformational differences in chiral centers .
Q. What strategies optimize reaction yields in large-scale synthesis of this intermediate?
- Methodology :
- Temperature Control : Gradual addition of triethylsilyl chloride prevents exothermic side reactions (e.g., <5°C in THF) .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes byproducts like desilylated analogs .
Q. How does this compound serve as a key intermediate in β-lactam antibiotic synthesis?
- Methodology : The azetidinone core undergoes ring-opening reactions with nucleophiles (e.g., thiols or amines) to form carbapenem antibiotics. For example:
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Paclitaxel Analog Synthesis : The triethylsilyloxy group acts as a transient protecting group during taxane side-chain assembly .
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Cholesterol Absorption Inhibitors : Substituent modifications (e.g., fluorophenyl groups) enhance binding to NPC1L1 receptors .
Application Modification Biological Target Reference Paclitaxel Derivatives C-13 Side-chain functionalization Microtubules SCH 58235 (Cholesterol Inhibitor) 4-Fluorophenyl substitution NPC1L1 Receptor
Q. What are the challenges in reconciling divergent enantioselectivity results across catalytic systems?
- Methodology : Contradictions arise from solvent polarity or catalyst loading. For example:
- Cu-catalyzed Kinugasa Reaction : Higher ee (93%) in toluene vs. 77% in DCM due to solvation effects .
- Ti-Mediated Aldol : Chelation-controlled models explain stereoselectivity variations with bulky substrates .
Data Contradiction Analysis
Q. Why do NMR-derived coupling constants () sometimes conflict with X-ray data?
- Resolution : Dynamic effects in solution (e.g., ring puckering) alter -values, while XRD provides static solid-state conformation. MD simulations (e.g., Gaussian 09) model these discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
